molecular formula C16H14Cl2N2O2 B2721223 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide CAS No. 343374-27-6

2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide

Cat. No. B2721223
CAS RN: 343374-27-6
M. Wt: 337.2
InChI Key: DJPRXNWXQHJHSF-HKWRFOASSA-N
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Description

“2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide” is a chemical compound with the molecular formula C16H14Cl2N2O2 . It is also known by other synonyms such as “Benzamide, 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-” and "2-chloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzamide" .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with two chlorinated phenyl rings connected by a methoxyiminoethyl group . The molecule also contains a carboxamide group .

Scientific Research Applications

Supramolecular Packing Motifs

Research into the structural motifs of similar compounds has led to insights into new supramolecular packing arrangements. For instance, the study by Lightfoot et al. (1999) revealed aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel mode of organization suggests potential applications in the development of columnar liquid crystals and other materials science applications Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999). New Supramolecular packing motifs: pi-stacked rods encased in triply helical hydrogen bonded amide strands. Chemical Communications, (1945-1946).

Chemical Synthesis and Transformations

The chemical synthesis and transformation potential of compounds structurally related to 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide are significant. Azizian et al. (2000) discussed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, highlighting the versatility of such compounds in synthetic chemistry Azizian, J., Mehrdad, M., Jadidi, K., & Sarrafi, Y. (2000). Rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. Tetrahedron Letters, 41(5265-5268).

Photogeneration and Reactivity

The photogeneration and reactivity of aryl cations from aromatic halides have been explored, with Protti et al. (2004) investigating the photochemistry of 4-chlorophenol and 4-chloroanisole. This research provides insights into the heterolysis pathways and the potential for synthesizing arylated products, relevant for developing new chemical reactions and materials Protti, S., Fagnoni, M., Mella, M., & Albini, A. (2004). Aryl cations from aromatic halides. Photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation. The Journal of Organic Chemistry, 69(3465-3473).

Antimicrobial Activity

Research into the antimicrobial properties of pyridine derivatives, including those structurally related to this compound, has shown promising results. Patel et al. (2011) synthesized and evaluated the in vitro antimicrobial activity of new pyridine derivatives, underscoring the potential of such compounds in developing new antimicrobial agents Patel, N., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20(1033-1041).

properties

IUPAC Name

2-chloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c1-22-20-15(11-6-8-12(17)9-7-11)10-19-16(21)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21)/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPRXNWXQHJHSF-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNC(=O)C1=CC=CC=C1Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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